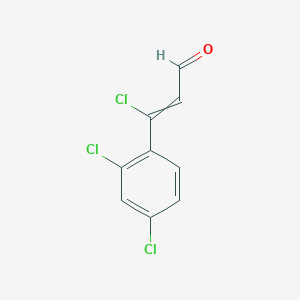
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is an organic compound characterized by the presence of a chloro group and a dichlorophenyl group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal can be achieved through the Vilsmeier-Haack reaction. This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium salt intermediate, which subsequently undergoes hydrolysis to yield the desired β-chloroenaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a viable route for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of enamines or enaminones.
Addition Reactions: The double bond in the prop-2-enal backbone can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., benzylamine, p-toluidine) are commonly used under mild conditions.
Addition Reactions: Various nucleophiles or electrophiles can be employed depending on the desired product.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products Formed
Enamines and Enaminones: Formed through nucleophilic substitution with primary amines.
Benzofuran Derivatives: Produced via reactions with dinucleophiles.
Scientific Research Applications
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloro group and the aldehyde group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal: Similar in structure but contains additional functional groups that confer different chemical properties.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another prop-2-enal derivative with a thiophene ring.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Contains bromine and fluorine substituents, leading to different reactivity.
Uniqueness
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is unique due to the presence of both chloro and dichlorophenyl groups, which influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
505084-73-1 |
|---|---|
Molecular Formula |
C9H5Cl3O |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
3-chloro-3-(2,4-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H5Cl3O/c10-6-1-2-7(9(12)5-6)8(11)3-4-13/h1-5H |
InChI Key |
PLNBVRSYKZWDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
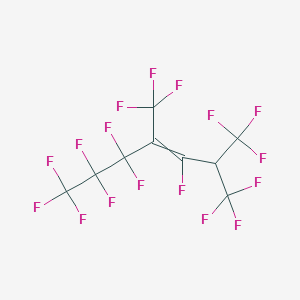
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)

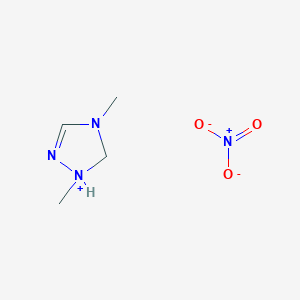
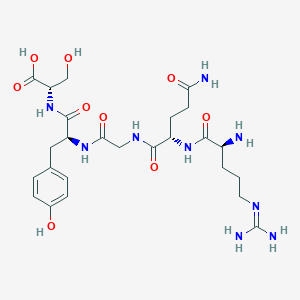
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
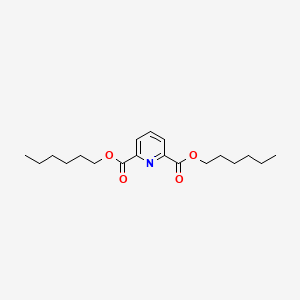
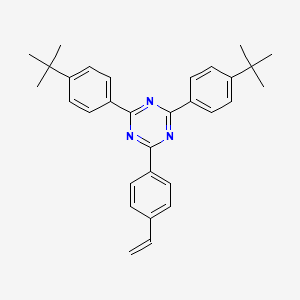
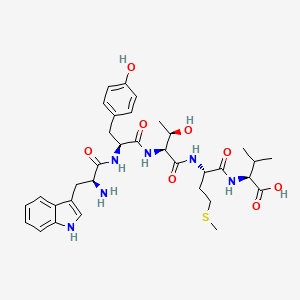
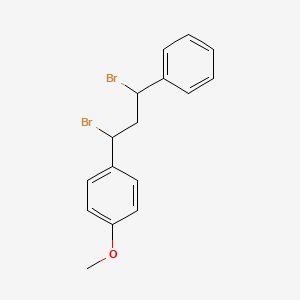
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
